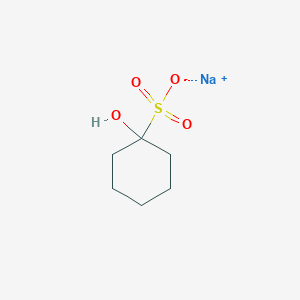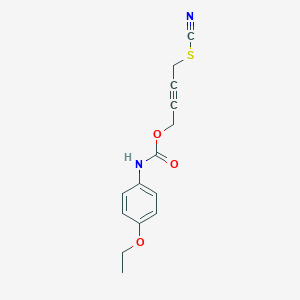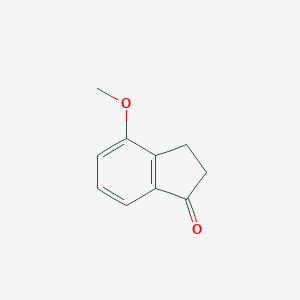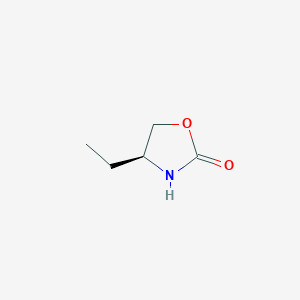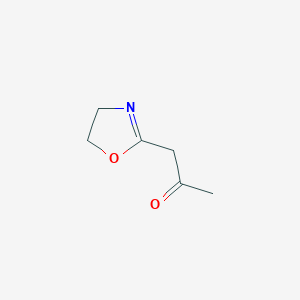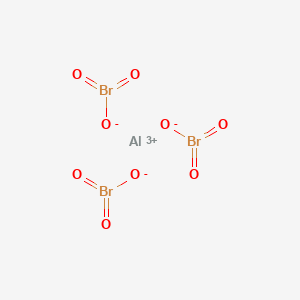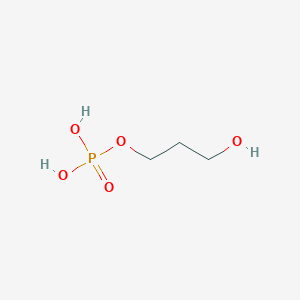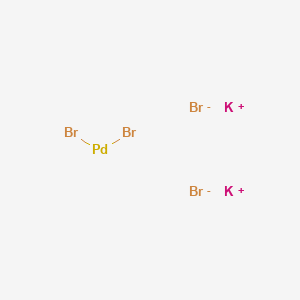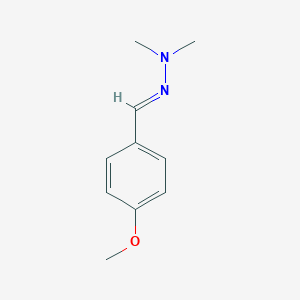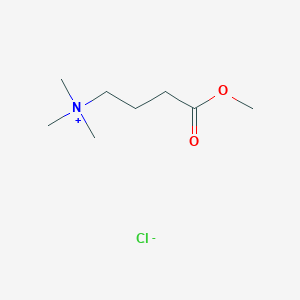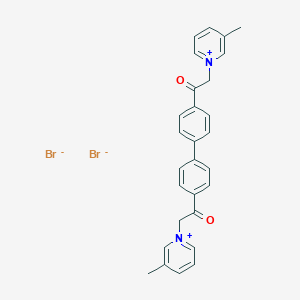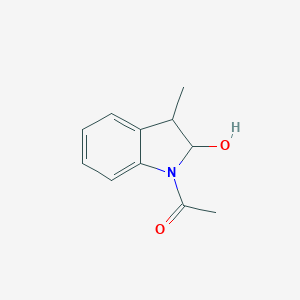
2-Indolinol, 1-acetyl-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Indolinol, 1-acetyl-3-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, making it an interesting subject for investigation.
Mechanism of Action
The mechanism of action of 2-Indolinol, 1-acetyl-3-methyl- is not fully understood. However, it is known to interact with various cellular pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-Indolinol, 1-acetyl-3-methyl- has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. It has also been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Indolinol, 1-acetyl-3-methyl- in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, which makes it a safe compound to use in research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-Indolinol, 1-acetyl-3-methyl-. One area of interest is its potential as a biosensor for detecting various biomolecules, such as glucose and cholesterol. It has also been investigated for its potential as a drug delivery system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
In conclusion, 2-Indolinol, 1-acetyl-3-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biochemical and physiological effects, making it an interesting subject for investigation. Its potential applications in various fields, such as biosensor development and drug delivery, make it a promising compound for future research.
Synthesis Methods
The synthesis of 2-Indolinol, 1-acetyl-3-methyl- involves the reaction of 2-aminophenol and acetylacetone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. This method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
2-Indolinol, 1-acetyl-3-methyl- has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential as a biosensor and in the development of new drugs.
properties
CAS RN |
13303-72-5 |
|---|---|
Product Name |
2-Indolinol, 1-acetyl-3-methyl- |
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(2-hydroxy-3-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H13NO2/c1-7-9-5-3-4-6-10(9)12(8(2)13)11(7)14/h3-7,11,14H,1-2H3 |
InChI Key |
BAWYFLDLXARYCT-UHFFFAOYSA-N |
SMILES |
CC1C(N(C2=CC=CC=C12)C(=O)C)O |
Canonical SMILES |
CC1C(N(C2=CC=CC=C12)C(=O)C)O |
synonyms |
1-Acetyl-3-methylindolin-2-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



